![molecular formula C17H20N2O3S B4442023 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4442023.png)
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide
描述
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide, also known as MS-275, is a small molecule inhibitor that targets histone deacetylases (HDACs). It has been extensively studied for its potential in cancer treatment and other diseases that involve epigenetic regulation. In
作用机制
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide targets HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide promotes histone acetylation, leading to chromatin relaxation and gene expression. This can result in the reactivation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. In addition, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its potency, selectivity, and ability to penetrate the blood-brain barrier. However, it also has several limitations, including its potential toxicity, off-target effects, and limited solubility.
未来方向
There are several future directions for 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide research. One area of interest is the development of combination therapies with other epigenetic modulators or conventional chemotherapy agents. Another area of interest is the investigation of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide in combination with immunotherapy agents. In addition, further research is needed to better understand the mechanisms of action and potential toxicity of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide in vivo. Finally, the development of more potent and selective HDAC inhibitors is an ongoing area of research.
In conclusion, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide is a promising small molecule inhibitor that targets HDACs and has potential in cancer treatment and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide and to develop more effective therapies for cancer and other diseases.
科学研究应用
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been extensively studied for its potential in cancer treatment, particularly in hematological malignancies such as leukemia and lymphoma. It has also shown promise in solid tumors such as breast, lung, and colon cancer. In addition, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been investigated for its potential in other diseases such as inflammatory and autoimmune disorders, viral infections, and neurodegenerative diseases.
属性
IUPAC Name |
3-(benzenesulfonamido)-4-methyl-N-propylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-11-18-17(20)14-10-9-13(2)16(12-14)19-23(21,22)15-7-5-4-6-8-15/h4-10,12,19H,3,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINFQOVKIXPFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。